Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a substituted benzyl moiety. The benzyl group is substituted with bromine (Br) at the para position and a methyl (CH₃) group at the ortho position (4-bromo-2-methylphenyl). This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry for the synthesis of bioactive molecules. The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic steps .
Properties
IUPAC Name |
tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-13-11-15(18)6-5-14(13)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRJYMPEDABQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The aryl bromide moiety enables palladium-catalyzed coupling with boronic acids or esters. This reaction replaces the bromine atom with diverse substituents (e.g., aryl, heteroaryl, or alkyl groups).
Example Reaction Conditions:
| Component | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (4 mol%) + BINAP (4 mol%) |
| Base | tBuONa (1.7 eq.) |
| Solvent | Toluene |
| Temperature | 110°C, 16 h |
| Yield | 60–85% (analogous systems) |
Mechanistic Insight : The bromine undergoes oxidative addition with Pd(0), followed by transmetalation with the boronic acid and reductive elimination to form a new C–C bond .
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing bromine and methyl substituents moderately activate the aromatic ring for SNAr. Piperazine derivatives have been utilized in such reactions under basic conditions .
Example Reaction:
Reagent : Boc-piperazine (1.5 eq.)
Conditions :
-
Solvent: MeCN
-
Temperature: 80°C, 16 h
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Base: TEA (1.3 eq.)
Product : Substituted piperazine derivatives (yield: 45–78%) .
Limitations : The methyl group at the 2-position may sterically hinder substitution at the 4-bromo position.
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperazine, enabling further functionalization.
Typical Conditions:
| Acid | Solvent | Time | Yield |
|---|---|---|---|
| HCl (4 M) | 1,4-Dioxane | 20 h | >90% |
| Trifluoroacetic acid (TFA) | Dichloromethane | 1.5 h | 85% |
Application : Deprotection is critical for synthesizing secondary amines or coordinating metal complexes .
Alkylation of Piperazine
The free piperazine (post-Boc removal) undergoes alkylation with electrophiles such as alkyl halides or epoxides.
Example Protocol:
Reagent : 1,2-Dibromoethane (excess)
Conditions :
-
Solvent: Dichloromethane
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Base: DIPEA (1 eq.)
Key Challenge : Competitive N-alkylation at multiple piperazine positions necessitates careful stoichiometric control.
Reductive Amination
The benzylmethyl group can participate in reductive amination with aldehydes/ketones in the presence of NaBH₃CN or other reductants.
Experimental Data:
Substrate : 4-Methylbenzaldehyde
Reductant : NaBH₄ (4 eq.)
Solvent : THF
Yield : 65% (analogous compounds) .
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens (e.g., Cl, I) via metal-halogen exchange.
Example:
Reagent : CuI (7 mol%) + NaI (2 eq.)
Conditions :
Critical Analysis of Reaction Feasibility
-
Steric Effects : The 2-methyl group may hinder reactions at the 4-bromo position, favoring para-substitution in coupling reactions .
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Boc Stability : The Boc group remains intact under basic or neutral conditions but is labile in strong acids .
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Side Reactions : Competing N-alkylation or over-reduction must be controlled via stepwise protocols .
This compound’s versatility in cross-coupling, deprotection, and alkylation makes it valuable for synthesizing pharmaceuticals (e.g., kinase inhibitors ) and agrochemicals.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate has been explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals targeting central nervous system disorders and other medical conditions.
Antidepressant Activity
Research indicates that piperazine derivatives, including this compound, exhibit antidepressant-like effects in animal models. The structural modification with a bromo-substituent enhances binding affinity to serotonin receptors, which is crucial for antidepressant activity.
Anticancer Properties
Studies have shown that certain piperazine derivatives can inhibit cancer cell proliferation. The incorporation of the bromo group may enhance interactions with specific molecular targets involved in cancer progression, making it a candidate for further investigation in oncology.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate carboxylic acid esters under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Esterification | Piperazine, Bromo-substituted phenol | 85% |
| N-Alkylation | Tert-butyl chloroformate, Piperazine | 90% |
Pharmacological Studies
Pharmacological studies have demonstrated that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction profile suggests its potential use in treating mood disorders and other neuropsychiatric conditions.
Case Study: Serotonin Receptor Binding
In vitro studies conducted on rat brain slices showed that this compound exhibits significant binding affinity to the serotonin transporter (SERT), indicating its potential as a therapeutic agent for depression and anxiety disorders.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The brominated aromatic ring and piperazine moiety are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with tert-butyl carboxylate groups are widely used in drug discovery due to their modular synthesis and tunable pharmacokinetic properties. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Functional Differences
*Estimated based on substituent contributions.
Key Observations
Stability : The bromo-methylphenyl analog is more hydrolytically stable than boronate esters (e.g., ) or aldehydes (e.g., ), which degrade under acidic or aqueous conditions.
Biological Activity: The bromine substituent may improve target affinity compared to unhalogenated analogs (e.g., quinoline derivatives in ), though activity is typically context-dependent.
Physicochemical Properties
- Lipophilicity : The bromine atom increases logP compared to polar analogs (e.g., aldehyde: logP ~2.1 vs. bromo-methyl: ~3.5).
- Solubility: Lower aqueous solubility than cyanopyridyl or sulfonamide derivatives .
- Metabolic Stability : Bromine may slow oxidative metabolism compared to electron-rich groups (e.g., methoxy ).
Biological Activity
Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate (CAS No. 1613259-78-1) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine core, which is a common structural motif in various pharmacologically active agents. The presence of the bromo and methyl substituents on the phenyl ring enhances its chemical properties, potentially influencing its biological interactions.
- Molecular Formula : C16H23BrN2O2
- Molecular Weight : 355.27 g/mol
- Physical State : Solid
- Purity : 98% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. Piperazine derivatives are known to exhibit diverse pharmacological profiles, often acting as agonists or antagonists at different receptor types.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Antidepressant Effects : Some studies suggest that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression. The structural modifications in this compound could enhance its affinity for these receptors, leading to potential antidepressant effects.
- Antitumor Activity : The compound's ability to interact with specific kinases involved in cell proliferation and survival pathways has been explored. In vitro studies have shown promising results in inhibiting cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Properties : Given the role of piperazine compounds in neuropharmacology, there is potential for this compound to exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar piperazine derivatives:
Q & A
Q. What are common synthetic routes for preparing tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting tert-butyl piperazine-1-carboxylate with a brominated aromatic electrophile (e.g., 5-bromo-2-chloropyrimidine) in refluxing 1,4-dioxane with potassium carbonate as a base. Purification is achieved using silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product in ~80% yield . Alternative routes may employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling for functionalization of the piperazine core.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological characterization includes:
- 1H/13C NMR : To confirm the piperazine ring environment, tert-butyl group (δ ~1.4 ppm), and aromatic substituents.
- LCMS : For molecular ion verification ([M+H]+) and purity assessment.
- FT-IR : To identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-Br bonds (600–800 cm⁻¹) . Cross-validation with elemental analysis or X-ray crystallography (for crystalline derivatives) enhances reliability.
Q. How are intermediates purified during synthesis?
Silica gel column chromatography with hexane/ethyl acetate mixtures is standard for separating polar intermediates. Recrystallization (e.g., from diethyl ether or ethanol) is recommended for high-purity solids. For sensitive compounds, flash chromatography under inert atmospheres prevents decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions be addressed?
Regioselectivity in aryl halide substitutions depends on steric/electronic factors. For example, bulky tert-butyl groups may direct electrophiles to para positions. In reactions with 5-bromo-2-chloropyrimidine, the chloro group’s higher reactivity facilitates selective displacement at the 2-position, while the bromine remains inert under mild conditions. Optimizing base strength (e.g., K2CO3 vs. Cs2CO3) and solvent polarity can further modulate selectivity .
Q. What strategies resolve contradictions in reaction yields under similar conditions?
Discrepancies in yields (e.g., 80% vs. 62% for analogous reactions) often arise from subtle differences in reagent purity, heating uniformity, or workup protocols. Systematic screening of reaction parameters (temperature, catalyst loading) using design-of-experiment (DoE) approaches is advised. For example, extending reaction time from 1.5 h to 12 h at 110°C improved yields by 18% in one case .
Q. How does X-ray crystallography elucidate molecular conformation?
Single-crystal X-ray diffraction reveals bond angles, torsion angles, and non-covalent interactions. For tert-butyl piperazine derivatives, studies show that the piperazine ring adopts a chair conformation, while the tert-butyl group induces steric hindrance, influencing packing motifs. Hydrogen bonding between carbonyl oxygen and adjacent NH groups stabilizes the lattice .
Q. What functional group transformations are feasible for this compound?
Key transformations include:
- Deprotection : Trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, yielding a free piperazine for further derivatization.
- Reductive amination : Conversion of ketones to amines using NaBH4 or LiAlH4.
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the bromine site .
Q. How are computational tools applied to predict reactivity?
Density Functional Theory (DFT) calculations model transition states for substitution reactions, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites. For instance, the bromine atom’s σ-hole in the aromatic ring predicts susceptibility to nucleophilic attack .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit varying biological activities?
Subtle structural changes (e.g., replacing a methoxy group with methyl) alter steric bulk and electronic profiles, impacting target binding. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate showed higher kinase inhibition than its chloro analog due to enhanced hydrophobic interactions .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
